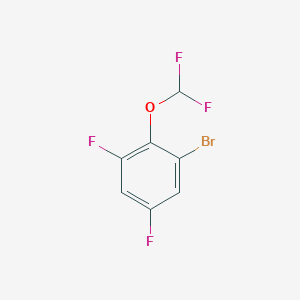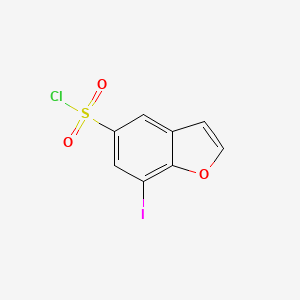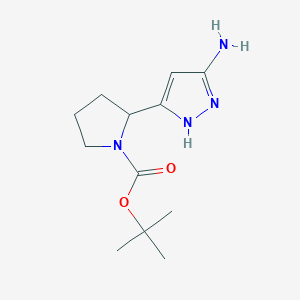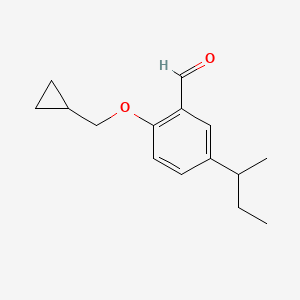
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde
Vue d'ensemble
Description
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde (5-SB-2-CPMB) is a novel aromatic aldehyde that has been the subject of scientific research in recent years. It is a substituted benzaldehyde that is characterized by its cyclopropyl group and sec-butyl group, which are attached to the benzene ring. The structure of 5-SB-2-CPMB is shown in Figure 1.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
- The compound is utilized in the synthesis of various derivatives via lithio intermediates. For instance, 2-lithiooxazole reactions with benzaldehyde have been explored, providing insights into reaction mechanisms and competitive reactions in similar contexts (Whitney & Rickborn, 1991).
- Another study detailed the synthesis of related compounds like 5-tert-butyl-2-hydroxy-benzaldehyde, highlighting optimal conditions and chemical characterization techniques (Hui Jian-bin, 2011).
- Investigations into the Baylis-Hillman reaction in polar solvents showed significant acceleration when conducted with benzaldehyde, suggesting potential applications in chemical synthesis (Aggarwal et al., 2002).
Catalysis and Organic Synthesis
- Studies have also shown that certain B-alkyl-9-borabicyclo[3.3.1]nonanes can reduce benzaldehyde to benzyl alcohol under mild conditions. This research is significant for understanding catalytic reactions and their kinetics (Midland et al., 1978).
- Another research highlighted the conversion of benzaldehydes into 2-(alkylamino)-1-arylethanols, demonstrating the versatility of these compounds in organic synthesis (Moshkin & Sosnovskikh, 2013).
Chemical Analysis and Characterization
- The compound's related structures have been used in the study of amino ketones, their stereochemistry, and conformation, contributing to our understanding of chemical structure and behavior (Neszmélyi et al., 1991).
- Studies have also focused on synthesizing polydentate chiral amino alcohols from similar compounds, offering insights into the synthesis of complex organic molecules (Y. Jun, 2011).
Advanced Applications
- The compound has been implicated in studies involving Lewis acid catalysis within microporous metal-organic frameworks, showcasing its potential in advanced chemical processes (Horike et al., 2008).
- There is also research on its use in the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles, highlighting its role in catalysis and sustainable chemical processes (Iraqui et al., 2020).
Propriétés
IUPAC Name |
5-butan-2-yl-2-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-3-11(2)13-6-7-15(14(8-13)9-16)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHRSGFZRCZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1395067.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)
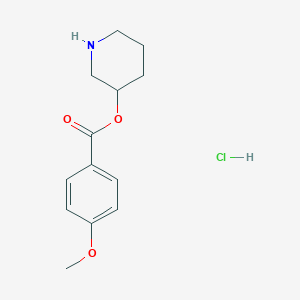
![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)
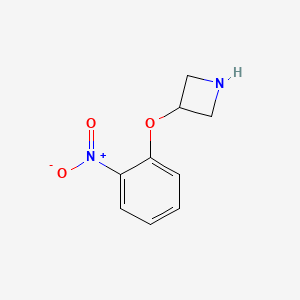


![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)
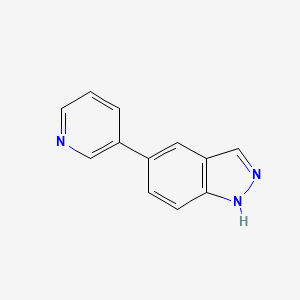
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395086.png)
